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molecular formula C11H13NO2 B8321385 3-(2,3-Dihydro-1H-isoindol-5-yl)-oxetan-3-ol

3-(2,3-Dihydro-1H-isoindol-5-yl)-oxetan-3-ol

Cat. No. B8321385
M. Wt: 191.23 g/mol
InChI Key: XJBRGPAXWMJRJX-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

To 0.58 mmol 3-(2,3-dihydro-1H-isoindol-5-yl)-oxetan-3-ol in 2 ml acetonitrile and 2 ml nitromethane at −60° C. was added 1.15 mmol diethylaminosulfur trifluoride and the mixture was allowed to warm to 0° C. over 30 min. The reaction mixture was re-cooled to −60° C. and quenched by addition of 5 ml saturated aq. sodium carbonate solution. The mixture was warmed to RT and diluted with THF and ethyl acetate, then washed sequentially with water and with brine. The organic phase was separated, dried over sodium sulfate, and concentrated in vacuo to afford the title compound as a brown oil (67% yield). MS (m/e): 194.3 ([M+H]+, 100%).
Quantity
0.58 mmol
Type
reactant
Reaction Step One
Quantity
1.15 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3(O)[CH2:13][O:12][CH2:11]3)=[CH:7][CH:8]=2)[CH2:3][NH:2]1.C(N(S(F)(F)[F:21])CC)C>C(#N)C.[N+](C)([O-])=O>[F:21][C:10]1([C:6]2[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=2)[CH2:1][NH:2][CH2:3]3)[CH2:13][O:12][CH2:11]1

Inputs

Step One
Name
Quantity
0.58 mmol
Type
reactant
Smiles
C1NCC2=CC(=CC=C12)C1(COC1)O
Name
Quantity
1.15 mmol
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was re-cooled to −60° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of 5 ml saturated aq. sodium carbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
ADDITION
Type
ADDITION
Details
diluted with THF and ethyl acetate
WASH
Type
WASH
Details
washed sequentially with water and with brine
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1(COC1)C=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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